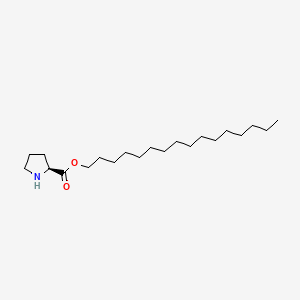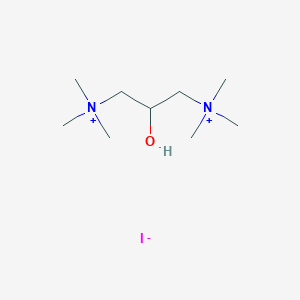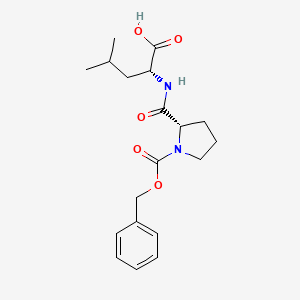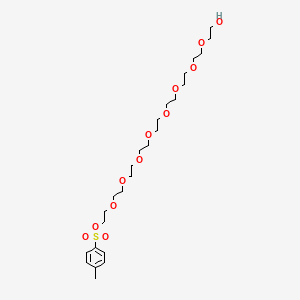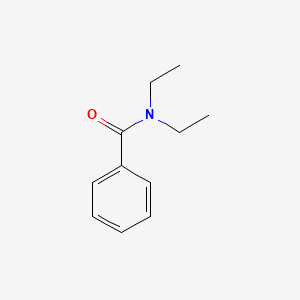
N,N-ジエチルベンズアミド
概要
説明
N,N-Diethylbenzamide is a member of benzamides . It is used as an insect repellent . Its molecular formula is C11H15NO and it has a molecular weight of 177.24 .
Synthesis Analysis
N,N-Diethylbenzamide can be synthesized through oxidative couplings . A study showed that it can be synthesized in a very effective manner using copper-based metal-organic frameworks . The process achieved excellent performance with more than 99% conversion and a 95% yield of the pure isolated product .
Molecular Structure Analysis
The molecular structure of N,N-Diethylbenzamide is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
N,N-Diethylbenzamide has been shown to act as a metal–organic framework synthesis solvent with phase-directing capabilities . It has also been used in the coupling of benzoic acids with N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) .
Physical And Chemical Properties Analysis
N,N-Diethylbenzamide has a melting point of 38-40°C and a boiling point of 146-150°C . It has a density of 1.0290 and a refractive index of 1.5240 to 1.5280 . It is slightly soluble in chloroform and ethyl acetate .
科学的研究の応用
多形研究
N,N-ジエチルベンズアミド: は、多形を示します。これは、化合物が2つ以上の結晶形で存在する能力です。多形の研究は、製薬研究において非常に重要です。異なる結晶形は、溶解度、安定性、生物学的利用能が異なる場合があるからです。 2-ベンゾイル-N,N-ジエチルベンズアミドの新しい多形が2つ発見され、結晶構造内の分子充填と分子間相互作用に関する洞察が得られました .
有機合成
この化合物は、有機化合物の調製のための新しい技術の開発において役割を果たします。この化合物は、触媒プロセス、特に酸化カップリングを促進する銅ベースの金属有機構造体(MOF)で使用されてきました。 これにより、医薬品、農薬、およびポリマーに不可欠なアミドの効率的な合成が可能になりました .
ドラッグデリバリーシステム
N,N-ジエチルベンズアミド: DEETなどの誘導体は、MOFの合成においてより環境に優しい溶媒として作用することが示されています。 これらの構造体は、薬剤の制御放出が重要なドラッグデリバリーシステムに潜在的な用途があります .
防虫剤製剤
最もよく知られている誘導体であるDEET(N,N-ジエチル-3-メチルベンズアミド)は、防虫剤として広く使用されています。 DEETを負荷したMOFの研究により、革新的な制御放出製剤が開発され、昆虫に対する保護の効果と持続時間を高める可能性があります .
グリーンケミストリー
N,N-ジエチルベンズアミド誘導体の合成は、グリーンケミストリーの原則に従って最適化されてきました。 このプロセスは、原子経済性と反応質量効率などの「グリーンメトリック」に基づいて評価され、環境への影響を最小限に抑えながら、高収率と高純度を維持することを目指しています .
熱的特性
N,N-ジエチルベンズアミドの多形は、さまざまな温度における安定性を決定するために熱的に特性評価されました。 この情報は、医薬品の製造プロセスにおいて、結晶構造の望ましくない変化が発生しないことを保証するために不可欠です .
作用機序
Target of Action
N,N-Diethylbenzamide, also known as DEET, is a potent insect repellent . It has been suggested that odorant receptors (ors) mediate the effect of deet at a distance .
Mode of Action
Two hypotheses are the most likely: DEET activates an innate olfactory neural circuit leading to avoidance of hosts (smell and avoid hypothesis) or DEET has no behavioral effect on its own, but instead acts cooperatively with host odors to drive repellency (confusant hypothesis) .
Biochemical Pathways
DEET is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide (BALC) and N-ethyl-m-toluamide (ET) . It appears that the CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism of DEET .
Pharmacokinetics
It is known that deet is applied topically and can be absorbed through the skin . The rate and extent of absorption can be influenced by factors such as the concentration of DEET in the product, the amount applied, and the frequency of application .
Result of Action
The primary result of DEET’s action is its repellency against insects. It changes the normal behavioral response to otherwise attractive stimuli, preventing mosquitoes, flies, ticks, and even parasitic worms from feeding on humans .
Action Environment
The efficacy and stability of DEET can be influenced by environmental factors. For instance, the duration of DEET’s repellency can be reduced in high temperatures or when there is a high level of humidity . Furthermore, DEET’s action can be influenced by the presence of other substances on the skin, such as sunscreens or cosmetics .
Safety and Hazards
N,N-Diethylbenzamide is moderately toxic by ingestion and skin contact . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
N,N-Diethylbenzamide has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide . This could be a potential area for future research. Additionally, the development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation .
生化学分析
Biochemical Properties
N,N-Diethylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. The nature of these interactions is complex and multifaceted .
Cellular Effects
N,N-Diethylbenzamide has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of N,N-Diethylbenzamide is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of N,N-Diethylbenzamide can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N,N-Diethylbenzamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N,N-Diethylbenzamide is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
N,N-Diethylbenzamide is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of N,N-Diethylbenzamide and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNGEXDJAQASHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051784 | |
| Record name | N,N-Diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1696-17-9 | |
| Record name | N,N-Diethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1696-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rebemide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001696179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-DIETHYLBENZAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REBEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y74433ZXI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N-Diethylbenzamide?
A1: N,N-Diethylbenzamide has the molecular formula C11H15NO and a molecular weight of 177.24 g/mol.
Q2: What spectroscopic data is available for characterizing N,N-Diethylbenzamide?
A2: N,N-Diethylbenzamide has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy. [, , , ] Researchers have used these techniques to analyze the compound's structure, confirm its synthesis, and study its behavior in different solvents. [, , ]
Q3: How is N,N-Diethylbenzamide metabolized in rats?
A3: In rats, N,N-Diethylbenzamide undergoes a multi-step metabolic pathway. It is first metabolized by oxidative N-deethylation to form N-ethylbenzamide. This is followed by enzymatic hydrolysis, producing ethylamine and benzoic acid. The benzoic acid then conjugates with glycine to form hippuric acid, which is excreted in the urine. []
Q4: What are the major metabolites of N,N-Diethylbenzamide found in rat urine?
A4: The primary metabolites detected in rat urine are hippuric acid and ethylamine. [] Hippuric acid forms from the conjugation of benzoic acid (a product of N,N-Diethylbenzamide metabolism) with glycine.
Q5: Does the metabolic pathway differ between N,N-Diethylbenzamide and its para-chloro derivative?
A5: No, the metabolic pathway for N,N-Diethylbenzamide and its para-chloro derivative appears to be the same. Both compounds yield the corresponding hippuric acid derivative (hippuric acid or p-chlorohippuric acid) and ethylamine as the primary detectable metabolites in rat urine. []
Q6: Does N,N-Diethylbenzamide have any known biological activity?
A6: While N,N-Diethylbenzamide itself is primarily known as an insect repellent, its derivatives exhibit various biological activities. For instance, some derivatives demonstrate activity as δ-opioid receptor agonists. [, , , , , , , , , ]
Q7: What is the pharmacological significance of SNC80?
A7: SNC80, a derivative of N,N-Diethylbenzamide, is a potent and selective δ-opioid receptor agonist. [, , , , , , , , ] It has been used extensively in research to investigate the role of δ-opioid receptors in various physiological and behavioral processes, including pain, mood, and addiction.
Q8: What are the potential therapeutic applications of δ-opioid receptor agonists?
A8: δ-Opioid receptor agonists, like SNC80 and BW373U86, are being investigated for their potential as novel therapeutic agents for various conditions. Research suggests possible applications in treating depression, anxiety, pain, and even bladder dysfunction. [, , , , , , ]
Q9: What is the role of the δ-opioid receptor in modulating bladder activity?
A9: The δ-opioid receptor appears to play a role in regulating bladder function. Studies using the selective δ-opioid receptor agonist DPI-221 in rats showed a significant increase in the interval between micturition events, suggesting a potential therapeutic application for δ-opioid receptor agonists in managing bladder dysfunction. []
Q10: How does the activation of δ-opioid receptors influence the effects of other drugs, particularly stimulants?
A10: Studies in rats have shown that activation of δ-opioid receptors can significantly enhance the locomotor-stimulating effects of certain psychomotor stimulants, like amphetamine and cocaine. [, ] This interaction suggests a potential influence of δ-opioid receptors on the reward pathways associated with these drugs.
Q11: Does SNC80, a δ-opioid receptor agonist, exhibit reinforcing effects in monkeys?
A11: Despite its stimulant-like effects in rodents, SNC80 did not demonstrate reinforcing effects in self-administration studies in rhesus monkeys. [] This finding suggests potential differences in the reward pathways associated with δ-opioid receptors between species.
Q12: What are the implications of the differential regulation of the human δ-opioid receptor by SNC80 and DPDPE?
A12: SNC80 and DPDPE, although both δ-opioid receptor agonists, interact differently with the receptor, leading to variations in receptor downregulation. [] SNC80 appears to utilize additional receptor domains beyond the carboxyl terminal tail for its downregulation effect, unlike DPDPE. This highlights the complexity of ligand-receptor interactions and their downstream consequences.
Q13: What is a significant safety concern related to the administration of δ-opioid receptor agonists like SNC80?
A13: One major concern with systemic δ-opioid receptor agonist administration is the potential for inducing seizure-like convulsions in rodents. [, , , , ] This adverse effect necessitates careful consideration when evaluating these compounds for therapeutic applications.
Q14: How does the route of administration impact the convulsive properties of SNC80?
A14: Studies show that SNC80 primarily induces convulsions when administered peripherally (e.g., intraperitoneally). [] This convulsive effect appears to be linked to its rapid metabolism in the liver to a metabolite resembling BW373U86. [] Direct administration into the central nervous system (i.c.v.) results in minimal convulsive activity. []
Q15: Are there any δ-opioid receptor agonists with a potentially improved safety profile compared to SNC80?
A15: Research suggests that DPI-221, a novel nonpeptide δ-opioid receptor agonist, might have a better safety profile than SNC80. [] While rapid intravenous administration of DPI-221 caused convulsions in some mice, oral administration at doses effective for modifying bladder activity did not induce convulsions. [] This suggests that DPI-221 might be a safer option for oral administration.
Q16: How does the structure of N,N-Diethylbenzamide derivatives relate to their δ-opioid receptor activity?
A16: Modifications to the N,N-Diethylbenzamide structure, particularly at the 4-position of the benzyl ring, significantly affect the binding affinity and selectivity of the resulting compounds for δ-opioid receptors. [, ] For instance, replacing the allyl group at the 4-position with various alkyl, arylalkyl, or alkenyl substituents can alter the compound's interaction with the receptor.
Q17: What is the significance of the 4-allyl moiety in SNC80 for its δ-opioid receptor activity?
A17: The 4-allyl group in SNC80 appears crucial for its high affinity and efficacy at δ-opioid receptors. [] Replacing it with other substituents can lead to compounds with altered pharmacological profiles. For example, the 4-crotyl analog displayed similar δ-receptor activity to SNC80, but the 4-cyclopropylmethyl analog acted as a partial agonist with reduced efficacy. []
Q18: Does the stereochemistry of N,N-Diethylbenzamide derivatives play a role in their interaction with δ-opioid receptors?
A18: Yes, stereochemistry significantly influences the binding affinity and selectivity of N,N-Diethylbenzamide derivatives for δ-opioid receptors. [] Research has shown that enantiomers of the same compound can exhibit vastly different pharmacological profiles, with one enantiomer often displaying higher affinity and selectivity for the δ-opioid receptor. []
Q19: Can N,N-Diethylbenzamide be used as a starting material for the synthesis of other compounds?
A19: Yes, N,N-Diethylbenzamide serves as a versatile building block in organic synthesis. For example, it can be used to synthesize substituted benzophenones, diaryl selenides, xanthones, and thioxanthones. []
Q20: How is N,N-Diethylbenzamide used in the synthesis of benzophenones?
A20: One method utilizes cationic hapto6-arene-hapto5-cyclopentadienyl iron complexes derived from N,N-Diethylbenzamide. [] The process involves nucleophilic aromatic substitution reactions, intramolecular Friedel-Crafts ring-closure, regioselective ring opening, and oxidative demetalation to yield heavily substituted benzophenones. []
Q21: What is a notable application of the synthetic route using N,N-Diethylbenzamide for benzophenone synthesis?
A21: This method has been employed in a formal total synthesis of the benzophenone appendage found in the protein kinase C inhibitor balanol, highlighting its utility in accessing complex molecules with potential therapeutic value. []
Q22: How is N,N-Diethylbenzamide utilized in the synthesis of dimethylphenanthrenes?
A22: N,N-Diethylbenzamides serve as starting materials for synthesizing various dimethylphenanthrenes (2,3-dimethylphenanthrene, 2,7-dimethylphenanthrene, 2,6-dimethylphenanthrene, and 1,7-dimethylphenanthrene). [] The synthetic approach involves directed ortho metalation (DoM) of N,N-diethylbenzamides, followed by Suzuki–Miyaura cross-coupling, and directed remote metalation (DreM) to produce 9-phenanthrols. []
Q23: Can N,N-Diethylbenzamide be synthesized using the Mitsunobu reaction?
A23: While traditionally employed for various functional group transformations, the Mitsunobu reaction can also be utilized for the synthesis of N,N-diethylbenzamides. [, ] This method provides access to ortho-, meta-, and para-substituted benzamides with both electron-donating and electron-withdrawing groups. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






